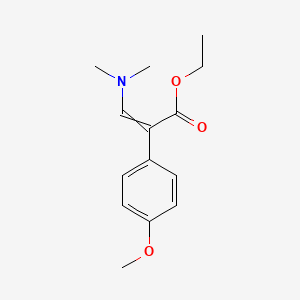

Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Número de catálogo B8475675

Peso molecular: 249.30 g/mol

Clave InChI: NARLTIVUIJDWCO-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06506941B1

Procedure details

4.645 g (0.0186 mol) of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)acrylate were dissolved in 225 ml of ethanol in a 1 liter glass reactor, 7,46 g of Pt/C type 18 catalyst were added (4.83% Pt and 59.70% water) and a pressure of 200 psi of H2 was applied. The mixture was left hydrogenating for 3 days, after which it was filtered through Celite® 535 and was washed with 2×40 ml of ethanol. The ethanol was then removed under vacuum, to give a residue weighing 0.72 g. The residue was suspended in 40 ml of 2N hydrochloric acid and was washed with dichloromethane. The operation continued with the acid aqueous phase which was basified with a mixture of sodium carbonate and potassium carbonate (1/1) to pH 11 and the product was extracted with 4×40 ml of dichloromethane. The pooled organic phases were dried with sodium sulfate, were filtered and were evaporated to dryness under vacuum, to give a pale yellow oil weighing 3.82 g corresponding to ethyl α-(p-methoxyphenyl)-β-(dimethylamino)propionate (Yield: 82%).

Quantity

4.645 g

Type

reactant

Reaction Step One

[Compound]

Name

Pt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[CH:15][N:16]([CH3:18])[CH3:17])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][CH:4]=1.O>C(O)C.Cl.[Pt]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH2:15][N:16]([CH3:18])[CH3:17])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][CH:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.645 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)C(C(=O)OCC)=CN(C)C

|

|

Name

|

|

|

Quantity

|

225 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after which it was filtered through Celite® 535

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 2×40 ml of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethanol was then removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a residue

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with dichloromethane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was basified with a mixture of sodium carbonate and potassium carbonate (1/1) to pH 11

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product was extracted with 4×40 ml of dichloromethane

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The pooled organic phases were dried with sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were evaporated to dryness under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a pale yellow oil

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C(C(=O)OCC)CN(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |